
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine is a chemical compound used in scientific research for its unique properties. It is a morpholine derivative that has been found to have potential applications in various fields, including medicine and material science. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research has focused on the synthesis of novel organic compounds and their reactivity. For example, tert-butyl cinnamates undergo aziridination with high trans-selectivity, producing N-unfunctionalised aziridines that serve as versatile synthetic building blocks for selective ring-opening reactions with a wide range of nucleophiles (Armstrong & Ferguson, 2012). Similarly, the synthesis of N-tert-butanesulfinyl imines demonstrates their versatility as intermediates for the asymmetric synthesis of amines, highlighting the role of tert-butyl groups in facilitating chemical transformations (Ellman, Owens, & Tang, 2002).
Catalysis and Asymmetric Synthesis
Complexes containing tert-butyl groups or related structures have been used as catalysts for enantioselective syntheses. For instance, tris(1,2-diphenylethylenediamine)cobalt(III) complexes, in the presence of N-methylmorpholine, catalyze additions of 1,3-dicarbonyl compounds to di-tert-butyl azodicarboxylate, showcasing the application of tert-butyl-containing compounds in catalytic enantioselective aminations (Kumar, Ghosh, & Gladysz, 2016).
Eigenschaften
IUPAC Name |
2-tert-butyl-4-but-3-ynyl-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-6-7-8-14-9-10-15-13(5,11-14)12(2,3)4/h1H,7-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFYWYJHOUUJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCC#C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2443957.png)
![N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B2443960.png)
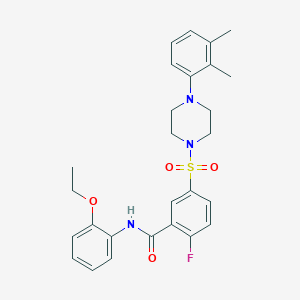


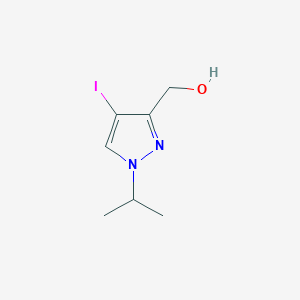
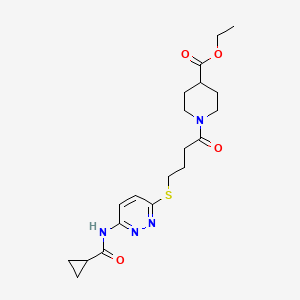

![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2443973.png)
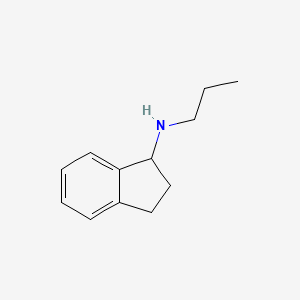
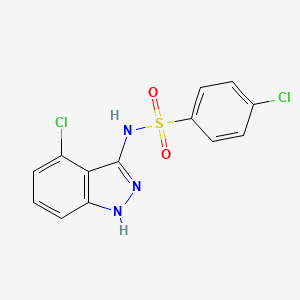
![5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2443976.png)
![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443980.png)